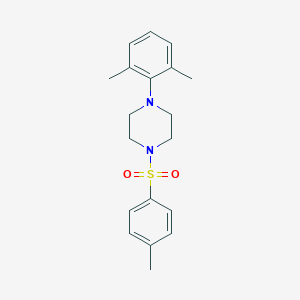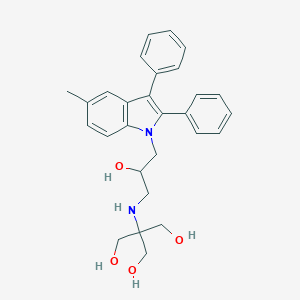
1-(2,6-Dimethylphenyl)-4-tosylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,6-Dimethylphenyl)-4-tosylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “2,6-Dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would likely be complex due to the presence of multiple functional groups. The piperazine ring, for example, is a heterocyclic amine with two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” are not available, compounds with similar functional groups can undergo a variety of reactions. For instance, protodeboronation of pinacol boronic esters has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would depend on its exact structure. For example, 2,6-dimethylphenol has a density of 1.13 g/cm3, a flash point of 86 °C, and a melting point of 46 - 48 °C .
科学的研究の応用
Biological Screening and Fingerprint Applications
This compound has been utilized in the synthesis of benzyl and sulfonyl derivatives for biological screening. These derivatives exhibit significant antibacterial, antifungal, and anthelmintic activities. Moreover, they have been used in fingerprint analysis due to their good stickiness and finger rhythm without dense dust, making them suitable for detecting latent fingerprints on various surfaces .
Pharmaceutical Intermediates
“1-(2,6-Dimethylphenyl)-4-tosylpiperazine” serves as a pharmaceutical intermediate. It is particularly relevant in the synthesis of Ranolazine, a medication used to treat chronic angina. As an intermediate, it plays a crucial role in the development and manufacturing of this therapeutic agent .
Material Science
In material science, derivatives of this compound are explored for their potential use in creating new materials. For instance, its related compound, “2,6-Dimethylphenyl isocyanide”, has been studied for synthesizing new polymers and materials with unique properties .
Environmental Science
The compound’s derivatives are being researched for environmental applications, such as the development of new sensors or materials that can detect or neutralize environmental toxins. Its related compound, “2,6-Dimethylphenol”, has been studied for its physical and chemical properties, which could be relevant in environmental monitoring and remediation efforts .
Forensic Science
In forensic science, the compound’s derivatives are used for enhancing the detection and visualization of fingerprints. This application is crucial in criminal investigations, providing a method for identifying individuals based on their unique fingerprint patterns .
Pharmacology and Toxicology
“1-(2,6-Dimethylphenyl)-4-tosylpiperazine” and its derivatives are being investigated for their pharmacological properties, including their potential use in cancer treatment. For example, its related compound, “(2,6-Dimethylphenyl)arsonic acid”, has shown promise in inducing apoptosis in leukemia and lymphoma cells, which could lead to new treatments for these cancers .
作用機序
Safety and Hazards
The safety and hazards associated with “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would depend on its exact structure and properties. For example, 2,6-dimethylphenol is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .
将来の方向性
The future directions for research and development involving “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would depend on its properties and potential applications. For instance, low-spin Co(II) redox shuttles with more negative redox potentials could be paired with a dye or dye mixture that absorbs into the near-infrared region .
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-16(2)5-4-6-17(19)3/h4-10H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQWVIDVRGHDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-4-tosylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)

![ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)

![Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate](/img/structure/B503021.png)
![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)
![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)


